1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are typically involved in the cyclization .Molecular Structure Analysis
The molecular structure of “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” likely includes a pyrimido[4,5-d][1,3]oxazine ring, which is a heterocyclic ring containing one oxygen and one nitrogen atom .Scientific Research Applications
Antiproliferative Activity
1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione (let’s call it “Compound X” for brevity) exhibits antiproliferative properties. It interferes with cell growth and division, making it a potential candidate for cancer treatment. Researchers have explored its effects on various cancer cell lines, and further investigations are ongoing .
Antimicrobial Potential
Compound X has demonstrated antimicrobial activity. In particular, derivatives of this compound, such as 1a and 1b, exhibit promising effects against bacteria, fungi, or other microorganisms .
Anti-Inflammatory and Analgesic Properties
Studies suggest that pyrido[2,3-d]pyrimidinone derivatives, including Compound X, possess anti-inflammatory and analgesic effects. These properties make them interesting targets for drug development in pain management and inflammatory conditions .
Hypotensive Effects
Certain pyrido[2,3-d]pyrimidinones, including Compound X, have demonstrated hypotensive (blood pressure-lowering) effects. Researchers are investigating their potential as antihypertensive agents .
Tyrosine Kinase Inhibition
Among pyrido[2,3-d]pyrimidin-7-one derivatives, Compound X shares structural similarities with tyrosine kinase inhibitors (TKIs). These compounds play a crucial role in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis .
Cyclin-Dependent Kinase (CDK4) Inhibition
Another exciting application lies in the inhibition of cyclin-dependent kinase 4 (CDK4). CDK4 is involved in cell cycle regulation, and inhibiting it can potentially halt cancer cell proliferation. Compound X and related derivatives are being explored as CDK4 inhibitors .
Future Directions
The future directions for research on “1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione” could include further exploration of its synthesis, chemical properties, and potential applications. Given the importance of heterocyclic compounds in drug discovery , this compound could be of interest in the development of new pharmaceuticals.
properties
IUPAC Name |
1-methyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-11-5-4(6(12)14-8(11)13)3-9-7(10-5)15-2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBLROZWZMBUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C(=O)OC1=O)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.